molecular formula C5H8Cl2N4S B563143 1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt CAS No. 1189443-23-9

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt

Cat. No. B563143
CAS RN: 1189443-23-9
M. Wt: 230.084
InChI Key: HPXWWLGOFMSKHV-XNBXTRTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt (CTG-13C3 HCl) is a synthetic compound with a variety of applications in scientific research. It is a type of guanidine salt, which is a nitrogen-containing organic compound. CTG-13C3 HCl is a unique compound due to its ability to form a stable complex with certain proteins, making it an attractive choice for researchers in the field of biochemistry and physiology.

Scientific Research Applications

CTG-13C3 HCl has a variety of applications in scientific research. It is used in biochemical and physiological studies to study the structure and function of proteins. CTG-13C3 HCl can also be used to study the effects of drugs on proteins, as well as the effects of environmental factors on proteins. Additionally, CTG-13C3 HCl has been used to study the effects of mutations on proteins, and it can be used in the development of new drugs.

Mechanism Of Action

CTG-13C3 HCl binds to proteins via a process known as covalent binding. This process involves the formation of a covalent bond between the CTG-13C3 HCl and the protein, resulting in a stable complex. This complex can then be used to study the structure and function of the protein.
Biochemical and Physiological Effects
CTG-13C3 HCl has been found to have a variety of biochemical and physiological effects. It has been found to increase protein stability and reduce protein aggregation. Additionally, CTG-13C3 HCl has been found to increase the solubility of proteins in aqueous solutions, which can be beneficial for protein purification and crystallization. Additionally, CTG-13C3 HCl has been found to have an inhibitory effect on enzymes, which can be useful for studying enzyme activity.

Advantages And Limitations For Lab Experiments

The use of CTG-13C3 HCl in laboratory experiments has a variety of advantages. It is a stable compound, so it can be stored for long periods of time without degradation. Additionally, it is relatively easy to synthesize, so it can be readily available for experiments. Furthermore, it is relatively non-toxic and has been found to have minimal impact on biological systems. However, there are some limitations to the use of CTG-13C3 HCl in laboratory experiments. It is a relatively expensive compound, so it may not be feasible for some experiments. Additionally, its covalent binding mechanism can cause irreversible damage to proteins, which can be a limitation in certain experiments.

Future Directions

The use of CTG-13C3 HCl in scientific research has a variety of potential future directions. It could be used to study the effects of drugs on proteins, as well as the effects of environmental factors on proteins. Additionally, CTG-13C3 HCl could be used to study the effects of mutations on proteins, and it could be used in the development of new drugs. Additionally, CTG-13C3 HCl could be used to study the effects of post-translational modifications on proteins. Finally, CTG-13C3 HCl could be used to study the structure and function of proteins in a variety of biological systems.

Synthesis Methods

CTG-13C3 HCl is synthesized using a two-step process. The first step involves reacting 4-chloromethyl-2-thiazole with hydrochloric acid, resulting in the formation of the intermediate product, 4-chloromethyl-2-thiazole hydrochloride. This intermediate product is then reacted with guanidine hydrochloride in the presence of a base, such as potassium carbonate, to form the final product, CTG-13C3 HCl. This synthesis method is relatively simple and can be easily performed in a laboratory setting.

properties

IUPAC Name

2-[4-(chloromethyl)-(2,4-13C2)1,3-thiazol-2-yl](13C)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN4S.ClH/c6-1-3-2-11-5(9-3)10-4(7)8;/h2H,1H2,(H4,7,8,9,10);1H/i3+1,4+1,5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWWLGOFMSKHV-XNBXTRTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=[13C](N=[13C](S1)N=[13C](N)N)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloromethyl-2-thiazoyl)guanidine-13C3 Hydrochloride Salt

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